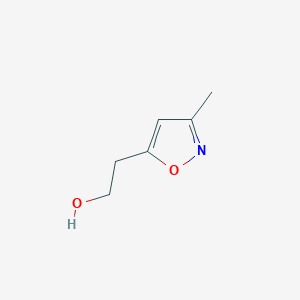

2-(3-Methylisoxazol-5-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyl-1,2-oxazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5-4-6(2-3-8)9-7-5/h4,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLLGOLBQFQBMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 2 3 Methylisoxazol 5 Yl Ethanol and Its Analogues

Established Synthetic Routes to the 2-(3-Methylisoxazol-5-yl)ethanol Core Structure

Traditional synthetic strategies provide robust and reliable pathways to the this compound core. These methods include reduction of ester derivatives, multi-component reactions to build the heterocyclic ring, and the chemical modification of pre-functionalized isoxazoles.

Reduction-Based Syntheses (e.g., from esters and related derivatives)

A common and straightforward approach to obtaining the this compound structure is through the reduction of a corresponding carboxylic acid ester, such as ethyl or methyl 2-(3-methylisoxazol-5-yl)acetate. Powerful reducing agents are typically employed for this transformation.

Lithium aluminum hydride (LiAlH₄) is a potent and non-selective hydride-transfer reagent capable of reducing esters, carboxylic acids, and other carbonyl compounds to their corresponding primary alcohols. byjus.commasterorganicchemistry.com The reaction is typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). adichemistry.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxy group and a second hydride attack on the intermediate aldehyde, which is rapidly reduced to the primary alcohol. adichemistry.com A subsequent aqueous workup is necessary to quench the excess reagent and protonate the resulting alkoxide to yield the final alcohol product. byjus.comreddit.com

Sodium borohydride (NaBH₄) is a milder reducing agent and is generally less reactive towards esters compared to aldehydes and ketones. However, under certain conditions, such as in the presence of specific additives or at elevated temperatures, it can be used for ester reduction. nih.gov

Table 1: Common Reducing Agents for Ester to Alcohol Transformation

| Reducing Agent | Formula | Typical Solvents | Reactivity with Esters |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | High |

Multi-Component Reaction Strategies for Isoxazole (B147169) Formation (e.g., involving hydroxylamine (B1172632) and various carbonyl compounds)

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like isoxazoles in a single step from multiple starting materials. nih.gov A cornerstone of isoxazole synthesis is the reaction between hydroxylamine and a 1,3-dicarbonyl compound.

To form the 3-methylisoxazole ring, a derivative of pentane-2,4-dione can be reacted with hydroxylamine hydrochloride. The cyclization reaction proceeds to form the isoxazole core. To introduce the 5-(2-hydroxyethyl) substituent, a suitably functionalized dicarbonyl precursor is required.

An alternative and widely used MCR involves the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and hydroxylamine hydrochloride. preprints.org This three-component reaction allows for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, which can serve as versatile intermediates for further elaboration to the desired this compound. researchgate.netmdpi.com The reaction mechanism typically involves the formation of an oxime, followed by Knoevenagel condensation and subsequent intramolecular cyclization.

Directed Syntheses Utilizing Pre-functionalized Isoxazole Ring Systems

This strategy involves the chemical modification of an already-formed isoxazole ring bearing a suitable functional group at the 5-position. This approach is advantageous when the starting isoxazole is readily available.

One such precursor is 5-bromomethyl-3-methylisoxazole. While a direct synthesis of this compound from this compound is not explicitly detailed in the provided results, a similar synthesis of 2-((3-methylisoxazol-5-yl)methylamino)ethanol has been reported. prepchem.com This demonstrates the principle of nucleophilic substitution on the bromomethyl group. To obtain the target ethanol (B145695) derivative, a two-carbon synthon would be required.

Another viable pre-functionalized starting material is (3-para-tolyl-isoxazol-5-yl)methanol, which has been synthesized via a [3+2] cycloaddition process. biolmolchem.com This highlights that an isoxazole with a hydroxymethyl group at the 5-position can be constructed, which could then potentially be extended to the desired ethanol side chain through standard organic transformations. Similarly, (5-arylisoxazol-3-yl)arylmethanols have been synthesized and further functionalized. researchgate.net

Advanced Catalysis in the Synthesis of Isoxazole Compounds

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Organocatalysis and biocatalysis have emerged as powerful tools for the synthesis of isoxazole compounds.

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of isoxazole synthesis, various organocatalysts have been employed, particularly in multi-component reactions. Triphenylphosphine (B44618) has been shown to be an effective catalyst for the three-component cyclo-condensation to generate 4-arylideneisoxazol-5(4H)-one heterocycles in aqueous conditions. tandfonline.com Other catalysts such as Cu₂O nanocrystals have also been used for the regioselective synthesis of 3,5-disubstituted isoxazoles. rsc.org These methods often proceed under mild conditions and offer high yields.

Biocatalytic Transformations

Biocatalysis employs enzymes or whole organisms to perform chemical transformations, often with high selectivity and under environmentally benign conditions. Lipase, a readily available and thermostable enzyme, has been successfully used as a biocatalyst for the one-pot, multi-component synthesis of 3-methyl-4-arylmethyleneisoxazole-5(4H)-ones. tandfonline.comtandfonline.com This reaction proceeds at room temperature in water, offering significant advantages in terms of green chemistry. The lipase can often be recovered and reused for several cycles without a significant loss of activity. researchgate.net The chemoenzymatic synthesis of other chiral isoxazole derivatives has also been explored, demonstrating the versatility of enzymes in this field. acs.org

Table 2: Comparison of Catalytic Methods for Isoxazole Synthesis

| Catalysis Type | Catalyst Example | Reaction Type | Key Advantages |

|---|---|---|---|

| Organocatalysis | Triphenylphosphine | Three-component cyclo-condensation | Mild conditions, high yields, can be performed in water. tandfonline.com |

Nanocatalyst Applications

The application of nanocatalysts in the synthesis of isoxazole rings, a core component of this compound, represents a significant advancement in catalytic science. These materials, owing to their high surface-area-to-volume ratio and unique electronic properties, offer enhanced catalytic activity, selectivity, and recyclability compared to their bulk counterparts.

Research into the synthesis of 3,5-disubstituted isoxazoles has demonstrated the utility of copper/alumina (Cu/Al2O3) nanocomposites as effective catalysts. nih.gov This methodology is particularly relevant as it can be adapted for the synthesis of analogues of this compound. The use of such nanocatalysts facilitates the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides under solvent-free ball-milling conditions. nih.gov This approach is not only efficient but also aligns with the principles of green chemistry by minimizing solvent waste. The recyclability of the Cu/Al2O3 nanocatalyst further enhances its appeal for sustainable chemical production. nih.gov

Magnetically separable nanocatalysts are another class of advanced materials being explored for isoxazole synthesis. These catalysts, often composed of a magnetic core (e.g., Fe3O4) coated with a catalytically active shell, can be easily recovered from the reaction mixture using an external magnet. This simplifies the purification process and reduces product contamination. While specific applications in the direct synthesis of this compound are not extensively documented, the successful use of such catalysts in the formation of other isoxazole derivatives suggests their potential applicability.

The table below summarizes the application of various nanocatalysts in the synthesis of isoxazole derivatives, highlighting the reaction conditions and outcomes.

Table 1: Nanocatalysts in Isoxazole Synthesis

| Nanocatalyst | Reactants | Reaction Conditions | Yield | Key Advantages |

|---|---|---|---|---|

| Cu/Al2O3 | Terminal alkynes, Hydroxyimidoyl chlorides | Ball-milling, Solvent-free | Moderate to Excellent | Recyclable catalyst, Scalable, Green methodology nih.gov |

| Fe3O4@SiO2@KIT-6 | Aldehydes, Thiosemicarbazide, Acetophenones | Room Temperature | Good to Excellent | Magnetically separable, Reusable catalyst, Mild conditions bepls.com |

Green Chemistry Principles in Isoxazole Synthesis

The synthesis of isoxazoles, including this compound, is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent-Free Methodologies

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to air pollution. Solvent-free synthesis of isoxazoles can be achieved through various techniques, including mechanochemistry (ball-milling) and microwave-assisted reactions.

Ball-milling, a form of mechanochemistry, allows for the synthesis of 3,5-disubstituted isoxazoles by grinding the reactants together in the absence of a solvent. nih.gov This method has been successfully employed with a Cu/Al2O3 nanocomposite catalyst, demonstrating its potential for a scalable and environmentally friendly production of isoxazole derivatives. nih.gov

Microwave-assisted organic synthesis (MAOS) is another powerful tool for solvent-free reactions. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields. researchgate.net The synthesis of isoxazolines from 2-hydroxychalcones and hydroxylamine hydrochloride has been demonstrated under microwave irradiation, suggesting the applicability of this technique to the synthesis of other isoxazole analogues. researchgate.net

The table below provides a comparative overview of solvent-free methodologies for isoxazole synthesis.

Table 2: Comparison of Solvent-Free Methodologies for Isoxazole Synthesis

| Methodology | Energy Source | Typical Reaction Time | Key Advantages |

|---|---|---|---|

| Ball-Milling | Mechanical Grinding | Varies (minutes to hours) | Reduced solvent waste, Scalable, Can be used with solid reactants nih.gov |

| Microwave Irradiation | Microwaves | Short (minutes) | Rapid reaction rates, Improved yields, Cleaner reactions researchgate.net |

Aqueous Media Applications

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of isoxazole derivatives in aqueous media has been a focus of research to develop more sustainable chemical processes.

Several studies have reported the successful synthesis of 5-arylisoxazole derivatives in water without the need for a catalyst. nih.gov This is achieved by reacting 3-(dimethyl-amino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium. nih.gov The advantages of this method include milder reaction conditions, easier work-up procedures, and high yields, all contributing to a more environmentally benign process. nih.gov

The synthesis of 3,4,5-trisubstituted isoxazoles has also been demonstrated in water via a [3 + 2]-cycloaddition of nitrile oxides and various carbonyl compounds. beilstein-journals.orgnih.gov This reaction proceeds under mild, basic conditions at room temperature without the need for a metal catalyst. beilstein-journals.orgnih.gov The use of a water-methanol mixture as the reaction medium facilitates a fast and environmentally friendly route to this class of isoxazoles. beilstein-journals.org

Process Optimization and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization and scale-up. The primary goal is to develop a safe, robust, and economically viable manufacturing process. pharmtech.com

Key considerations for the scale-up of pharmaceutical production include technology transfer, flexibility of equipment, and the choice between ready-to-use (RTU) and bulk containers for starting materials. cleanroomtechnology.com A direct transfer of technology and established processes from lab-scale to larger equipment can minimize the need for revalidation, saving time and resources. cleanroomtechnology.com

The initial step in scaling up is to determine the required batch size based on market forecasts. boracdmo.com This will inform the selection of appropriate equipment and the manufacturing process train. A thorough comparison of data from small-scale feasibility batches with the proposed large-scale process is crucial to identify and address any potential scalability issues. boracdmo.com

For the production of heterocyclic compounds like this compound, the development of a scalable and safe chemical route is paramount. pharmtech.com The medicinal chemistry route used for initial discovery may not be suitable for large-scale production due to the use of hazardous reagents or unfavorable reaction conditions. pharmtech.com Therefore, process chemistry focuses on developing alternative, more practical routes that are amenable to large-scale manufacturing. pharmtech.com

Process optimization involves a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and purity while minimizing costs and environmental impact. researchgate.net Establishing robust quality control measures throughout the manufacturing process is essential to ensure the final product meets all regulatory requirements. ascendiacdmo.com This includes the development and validation of analytical methods to monitor the purity and quality of intermediates and the final active pharmaceutical ingredient (API). recipharm.com

A risk analysis of the manufacturing process should be conducted to identify and mitigate potential safety hazards associated with the handling of chemicals and the operation of equipment at a large scale. recipharm.com

Chemical Reactivity and Mechanistic Investigations of 2 3 Methylisoxazol 5 Yl Ethanol

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group in 2-(3-Methylisoxazol-5-yl)ethanol serves as a key site for a variety of chemical modifications, allowing for the synthesis of diverse derivatives.

Derivatization Reactions (e.g., Etherification, Esterification, Silylation)

The hydroxyl group of this compound can be readily derivatized through standard organic transformations. These reactions are crucial for modifying the compound's physical properties and for creating intermediates for further synthesis.

Esterification: The conversion of the primary alcohol to an ester can be accomplished through several methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com This reaction is an equilibrium process, typically driven to completion by using the alcohol or carboxylic acid in excess or by removing water as it is formed. masterorganicchemistry.com

Alternatively, more reactive carboxylic acid derivatives such as acid chlorides or anhydrides can be used for a more rapid and often irreversible esterification. A highly efficient, modern method involves the use of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride, which act as coupling reagents to facilitate ester formation under mild, neutral conditions at room temperature. nih.gov

Etherification: Synthesis of ethers from the primary alcohol can be achieved via the Williamson ether synthesis. This method involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the corresponding ether.

Silylation: For protection of the hydroxyl group or to enhance volatility for analytical purposes like gas chromatography, the alcohol can be converted into a silyl (B83357) ether. This is typically achieved by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or a silyl triflate in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or imidazole.

In a broader context, the primary alcohol can be converted into a better leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride. This mesylate can then be displaced by various nucleophiles, providing a versatile route to a wide range of derivatives. nih.gov

Oxidation and Reduction Pathways of the Hydroxyl Group

The oxidation of the primary alcohol in this compound is a key transformation that furnishes the corresponding aldehyde or carboxylic acid, which are valuable synthetic intermediates.

Oxidation to Aldehyde: Mild oxidation methods are employed to convert the primary alcohol to 2-(3-methylisoxazol-5-yl)acetaldehyde. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures (typically -78 °C) followed by the addition of a hindered base like triethylamine, is a highly effective method known for its mild conditions and tolerance of other functional groups. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of an alkoxysulfonium ion, which then undergoes base-mediated elimination to yield the aldehyde. wikipedia.orgnumberanalytics.com

Another widely used method is the Dess-Martin oxidation, which employs the Dess-Martin periodinane (DMP), a hypervalent iodine reagent. wikipedia.orgorganic-chemistry.org This reaction is performed under neutral conditions at room temperature and is known for its high efficiency and chemoselectivity. wikipedia.orgorganic-chemistry.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 2-(3-methylisoxazol-5-yl)acetic acid. A patent describes the oxidation of the closely related 3-chloro-5-(2-hydroxyethyl)-isoxazole to 3-chloro-5-isoxazolyl-acetic acid. google.com While specific reagents for the title compound are not detailed, chromium-based reagents (e.g., Jones reagent) or potassium permanganate (B83412) (KMnO₄) are classic choices for this transformation. Interestingly, under certain conditions, even reagents typically used for aldehyde synthesis, like Dess-Martin periodinane, have been reported to over-oxidize primary alcohols to carboxylic acids. rsc.orgchemrxiv.org

The reduction of the primary alcohol functionality is not a common transformation as it is already in a low oxidation state.

Table 1: Representative Oxidation Reactions of Primary Alcohols

| Reaction Type | Reagent(s) | Product | Key Features |

|---|---|---|---|

| Mild Oxidation | Dess-Martin Periodinane (DMP) | Aldehyde | Mild, neutral pH, room temperature. wikipedia.orgorganic-chemistry.org |

| Mild Oxidation | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Aldehyde | Low temperature (-78 °C), avoids toxic metals. wikipedia.orgorganic-chemistry.org |

| Strong Oxidation | Jones Reagent (CrO₃, H₂SO₄, acetone) | Carboxylic Acid | Strong acid, harsh conditions. |

| Strong Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidant, often requires heat. |

Reactions of the Isoxazole (B147169) Ring System within the Compound

The isoxazole ring, while aromatic, exhibits distinct reactivity compared to carbocyclic aromatic systems like benzene, influenced by the presence of two heteroatoms and the specific substitution pattern.

Electrophilic Aromatic Substitution Studies

Isoxazole rings are generally considered electron-deficient aromatic systems due to the electronegativity of the nitrogen and oxygen atoms. This deactivation makes electrophilic aromatic substitution (SEAr) reactions more difficult compared to benzene. wikipedia.org When substitution does occur on 3,5-disubstituted isoxazoles, it overwhelmingly favors the C4-position. cdnsciencepub.comcapes.gov.brnih.gov

Research on the nitration of 3-methyl-5-phenylisoxazole, a close structural analog of the title compound, provides significant insight. clockss.org When treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), nitration occurs on the phenyl ring. However, using nitric acid in acetic anhydride (B1165640) leads to the formation of 3-methyl-4-nitro-5-phenylisoxazole, demonstrating that electrophilic attack at the C4 position of the isoxazole ring is feasible under specific conditions. clockss.org This suggests that this compound would likely undergo electrophilic substitution, such as nitration or halogenation (e.g., with Br₂ or ICl), at the C4 position. clockss.orgacs.org The reaction would proceed via the formation of a cationic intermediate (an arenium ion), which is stabilized by resonance, followed by the loss of a proton to restore aromaticity. wikipedia.org

Table 2: Electrophilic Nitration of a 3,5-Disubstituted Isoxazole Analog

| Substrate | Reagents | Product | Position of Substitution | Reference |

|---|---|---|---|---|

| 3-Methyl-5-phenylisoxazole | HNO₃ / Ac₂O | 3-Methyl-4-nitro-5-phenylisoxazole | C4 of Isoxazole Ring | clockss.org |

| 3-Methyl-5-phenylisoxazole | HNO₃ / H₂SO₄ | 3-Methyl-5-(nitrophenyl)isoxazole | Phenyl Ring | clockss.org |

Nucleophilic Additions and Substitutions

Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is generally challenging and requires the presence of a strong electron-withdrawing group to activate the ring and a good leaving group. For instance, studies have shown that a nitro group at the C5 position can be displaced by various nucleophiles. rsc.org Similarly, a halogen atom at the C5 position can be substituted by alkoxy or thioalkoxy groups. cdnsciencepub.com In the case of this compound, the C5-substituent is a carbon atom, which is not a leaving group, making a direct SNAr at this position unlikely.

However, the C4-position can be made susceptible to nucleophilic attack. The reaction of 3,5-disubstituted isoxazoles with organolithium reagents, such as n-butyllithium, can result in deprotonation at the C4 position to form a 4-lithio derivative. cdnsciencepub.comcapes.gov.br This lithiated intermediate is a powerful nucleophile and can react with a wide range of electrophiles (e.g., CO₂, I₂) to introduce new substituents at the C4 position. cdnsciencepub.comcapes.gov.br

Ring-Opening and Rearrangement Reactions

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening or rearrangement reactions. These transformations can provide access to other heterocyclic systems or acyclic compounds.

One documented rearrangement is the base-catalyzed conversion of a substituted isoxazole into an oxazole. rsc.org For example, ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl)isoxazole-4-carboxylate undergoes a novel isoxazole-oxazole ring transformation via a Beckmann-type rearrangement. rsc.org Other base-promoted rearrangements of complex isoxazole systems have also been observed, which proceed through the opening of the isoxazole ring. beilstein-journals.org

While specific studies on the ring-opening of this compound are not prevalent, the general reactivity of the isoxazole core suggests that it could be susceptible to reductive cleavage (e.g., using catalytic hydrogenation) to yield a γ-amino alcohol, or other rearrangements catalyzed by acids, bases, or transition metals. nanobioletters.com

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for any chemical compound is fundamental to understanding its behavior and potential applications. This typically involves a combination of kinetic and thermodynamic studies to quantify reaction rates and energy changes, alongside the identification and characterization of transient species that act as intermediates.

A comprehensive search of scientific databases reveals a lack of specific experimental data on the kinetic and thermodynamic parameters for reactions involving this compound. There are no published studies detailing rate constants, activation energies, or other kinetic data for its reactions. Similarly, thermodynamic data such as enthalpy and entropy of reaction for this specific compound are not documented.

General studies on the synthesis of isoxazole derivatives provide some context. For instance, the formation of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been studied, with reaction times and yields reported under various catalytic conditions. orientjchem.org One study optimized the synthesis of (Z)-4-arylmethylidene-3-methyl-isoxazol-5(4H)-ones, noting that reactions were completed within 5-24 hours with yields ranging from 70-90%. orientjchem.org While this provides a general timeframe for a related class of compounds, it does not offer the specific kinetic parameters required for a detailed analysis of this compound.

The following table summarizes the type of data that is currently unavailable for this compound, but which would be essential for a thorough kinetic and thermodynamic profile.

| Parameter | Description | Status for this compound |

| Rate Constant (k) | A measure of the speed of a chemical reaction. | Data Not Available |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | Data Not Available |

| Enthalpy of Reaction (ΔH) | The change in heat content of a system during a reaction. | Data Not Available |

| Entropy of Reaction (ΔS) | The change in the degree of disorder of a system during a reaction. | Data Not Available |

| Gibbs Free Energy of Reaction (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Data Not Available |

This table is provided for illustrative purposes to highlight the missing data.

The identification of reaction intermediates is crucial for piecing together a reaction mechanism. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and computational modeling are often employed for this purpose. For the synthesis and subsequent reactions of this compound, there is no direct experimental evidence or characterization of any reaction intermediates reported in the literature.

In the broader context of isoxazole synthesis, particularly through the common route of 1,3-dipolar cycloaddition, isoxazoline (B3343090) species are known to be key intermediates. However, their direct observation and characterization are often challenging due to their transient nature. Some studies on related isoxazole systems have utilized techniques like real-time mass spectrometry to detect short-lived intermediates in analogous reactions. nih.gov For example, in the advanced oxidation of 2-methylbenzoisothiazol-3-one, several previously undetected reaction intermediates were identified and structurally characterized using high-resolution tandem mass spectrometry. nih.gov

While it can be postulated that the synthesis of this compound from appropriate precursors would proceed through an isoxazoline intermediate, specific spectroscopic or other characterization data for such an intermediate in this particular synthesis is not available.

The following table indicates the types of data that would be necessary to identify and characterize reaction intermediates for this compound.

| Data Type | Purpose | Status for this compound |

| NMR Spectroscopy | Provides information on the structure and connectivity of atoms in a molecule. | Data Not Available for Intermediates |

| Infrared (IR) Spectroscopy | Identifies functional groups present in a molecule. | Data Not Available for Intermediates |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ions, providing information on molecular weight and fragmentation patterns. | Data Not Available for Intermediates |

| Computational Modeling | Predicts the structures and energies of potential intermediates and transition states. | No Specific Studies Found |

This table is provided for illustrative purposes to highlight the missing data.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

While 2-(3-Methylisoxazol-5-yl)ethanol is a potential starting material, its direct application in the synthesis of many complex heterocyclic systems is not extensively documented in the surveyed literature. However, the 3-methylisoxazole moiety itself is a key component in a variety of advanced heterocyclic structures, often introduced using other, more reactive isoxazole (B147169) derivatives.

Oxazolo[5,4-d]pyrimidine Systems

The oxazolo[5,4-d]pyrimidine scaffold is structurally similar to naturally occurring purine bases, making it a pharmacophore of great interest, particularly in oncology. nih.govnih.gov Research has focused on synthesizing derivatives with an isoxazole substituent at the C(2) position of the heterocyclic system. nih.govmdpi.com

A common synthetic pathway to these molecules does not start with this compound but rather with a more complex, functionalized building block: 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile . nih.govnih.gov This precursor undergoes a two-step sequence to form the desired fused pyrimidine ring. This highlights the importance of the 3-methylisoxazole unit as a component in these advanced heterocyclic systems, even if the specific ethanol (B145695) derivative is not the direct precursor. nih.gov

The general synthetic scheme is outlined below:

| Step | Precursor | Reagents | Intermediate/Product | Purpose |

| 1 | 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile | Triethyl orthoformate | Imidoester derivative | Prepares the oxazole for pyrimidine ring formation. nih.gov |

| 2 | Imidoester intermediate | Various primary amines (e.g., methylamine) in ethanol | 2-(5-Amino-3-methylisoxazol-4-yl)-7-amino-oxazolo[5,4-d]pyrimidine derivatives | Ring closure to form the final oxazolo[5,4-d]pyrimidine system. nih.govresearchgate.net |

This demonstrates that while the isoxazole moiety is crucial for the target structure, its introduction relies on a differently functionalized starting material. nih.govnih.gov

Fused and Spiro-Heterocyclic Scaffolds

Fused and spiro-heterocycles are complex three-dimensional structures that are of growing interest in drug discovery. researchgate.netorientjchem.org The synthesis of these scaffolds often involves cycloaddition reactions or the use of specialized building blocks. nih.govmdpi.com For instance, spiro[indole-3,5'-isoxazoles] have been synthesized via an acid-assisted [4+1]-cycloaddition of indoles with nitroalkenes. nih.gov Other methods for creating fused isoxazoles include the cyclocondensation of 1,3-diketones with hydroxylamine (B1172632) hydrochloride. mdpi.commdpi.com

The literature provides numerous examples of isoxazole-containing fused and spiro-heterocycles. mdpi.combarnesandnoble.com However, there is no specific mention of this compound being used as a key building block in the synthesis of these particular scaffolds in the available research. researchgate.netresearchgate.netmdpi.com

Utilization in Total Synthesis of Natural Products

The isoxazole scaffold is a component of various natural products and serves as a valuable precursor in their synthesis. nih.gov Multi-component reactions are often employed to construct complex heterocyclic compounds that are important intermediates in the synthesis of natural products. nih.gov

For example, the total synthesis of certain bioactive molecules, such as specific cephalosporin antibiotics, involves the rearrangement of isoxazole precursors like 3-Amino-5-methoxyisoxazole to form a different heterocyclic system needed for the final product. nih.gov This underscores the role of the isoxazole ring as a transformable intermediate in complex synthetic pathways. nih.gov However, a direct application of this compound in the total synthesis of a specific natural product has not been identified in the surveyed literature. researchgate.net

Applications in Material Science (e.g., Polymer Synthesis, Corrosion Inhibition Studies)

The application of this compound in material science is not well-established. While some isoxazole derivatives have been explored as components of liquid-crystalline compounds and polymers, specific use of this ethanol-functionalized version is not reported. researchgate.net The field of polymer chemistry has seen the use of various heterocyclic building blocks, but the contribution of this compound remains undefined. nih.gov

In the area of corrosion inhibition, heterocyclic compounds containing nitrogen and oxygen atoms are known to be effective due to their ability to adsorb onto metal surfaces and form a protective layer. rdd.edu.iq Several studies have demonstrated the potential of various isoxazole and oxazole derivatives as corrosion inhibitors for mild steel and other metals in acidic environments. jmaterenvironsci.com For instance, (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one has been shown to be an effective mixed-type inhibitor for mild steel in HCl solution. Similarly, another study investigated 2-(2-Methyl-5-nitro-1H-imidazol-1-yl) ethanol, a compound with a similar ethanol side chain but a different heterocyclic core, as a corrosion inhibitor for carbon steel. icm.edu.pl

Despite the established potential of related heterocyclic structures, specific studies evaluating the corrosion inhibition properties of this compound were not found. researchgate.netnih.gov

Ligand or Catalyst Precursor in Organometallic Chemistry

The presence of both a heterocyclic nitrogen atom and a hydroxyl group gives this compound the potential to act as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms. Alcohol-functionalized heterocycles are known to serve as ligands in organometallic chemistry. For example, alcohol-functionalized imidazoles can react with metal complexes to form N-bound or C-bound species, and in some cases, the alcohol group participates in the reaction to form NHC-enolate complexes. acs.org

In another example, 2-(1,3,5-dithiazinan-5-yl)ethanol and its derivatives, which also possess an ethanol arm on a heterocycle, have been used to create organometallic aluminum compounds where the ligands coordinate to the aluminum atoms through both nitrogen and oxygen. nih.gov While these examples show the feasibility of using ethanol-functionalized heterocycles as ligands, there is no specific research available describing the use of this compound as a ligand or catalyst precursor in organometallic chemistry. nih.govresearchgate.netnih.gov

Mechanistic Biological Interactions and Target Oriented Research of Isoxazole Compounds Non Clinical Focus

Enzyme Modulation and Inhibition Mechanisms

Isoxazole (B147169) derivatives have been extensively studied for their ability to modulate the activity of various enzymes implicated in disease pathogenesis. The nature and position of substituents on the isoxazole ring play a critical role in determining the potency and selectivity of these interactions.

Cyclooxygenase (COX) enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The diarylisoxazole scaffold is a known feature in several NSAIDs, some of which exhibit high selectivity for COX-1. nih.gov

Research into various isoxazole derivatives has demonstrated their potential as COX inhibitors. For instance, a series of newly synthesized isoxazole derivatives showed selective inhibitory activity towards COX-2 over COX-1. nih.gov In one study, the compound designated as C6 was the most potent, with an IC50 value of 0.55 ± 0.03 µM for COX-2. nih.gov Another compound, C5, also showed significant activity with an IC50 of 0.85 ± 0.04 µM. nih.gov

The structural basis for the interaction of diarylisoxazoles with COX-1 has been investigated using X-ray crystallography. nih.gov Studies with mofezolac, a polar and ionizable diarylisoxazole, and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6), a non-polar analogue, have revealed specific binding determinants within the COX-1 active site. nih.gov Mofezolac, a preferential COX-1 inhibitor, displays IC50 values of 0.0079 µM for COX-1 and >50 µM for COX-2. nih.gov In contrast, P6 is a weaker, competitive inhibitor with an IC50 of 19 µM for COX-1 and >50 µM for COX-2. nih.gov

The H+/K+-ATPase, or proton pump, is the primary enzyme responsible for gastric acid secretion. Its inhibition is a key therapeutic strategy for acid-related disorders. A novel isoxazole derivative, 4-benzylidene-3-methyl-1,2-isoxazol-5(4H)-one (MBO), has been shown to significantly inhibit the H+/K+-ATPase pump. nih.gov In one study, MBO inhibited H+/K+-ATPase activity to 40.25 µmol Pi/mg prot/h, a level comparable to the well-known proton pump inhibitor, omeprazole (B731) (30.29 µmol Pi/mg prot/h). nih.gov This suggests that MBO's anti-ulcer potential is mediated, at least in part, through the direct inhibition of the proton pump. nih.govnih.gov

Potassium-competitive acid blockers (P-CABs) represent another class of H+/K+-ATPase inhibitors. nih.gov These compounds, often tertiary amines, competitively block the potassium-binding site of the enzyme. nih.gov While these findings highlight the potential of the isoxazole scaffold in modulating H+/K+-ATPase activity, specific research on the direct interaction of 2-(3-Methylisoxazol-5-yl)ethanol with the proton pump has not been identified in the reviewed scientific literature.

Cytochrome P450 17A1 (CYP17A1) is a crucial enzyme in the biosynthesis of androgens and estrogens, catalyzing both 17α-hydroxylase and 17,20-lyase reactions. nih.govnih.gov Inhibition of CYP17A1, particularly its 17,20-lyase activity, is a key strategy in the treatment of prostate cancer. researchgate.net

Several isoxazole-containing steroids have been synthesized and evaluated for their inhibitory effects on human CYP17A1. nih.gov In a study of various isoxazolyl steroids, most compounds demonstrated moderate inhibitory effects on human CYP17A1 activity. nih.gov For example, one isoxazole derivative, 24j , showed only 11% inhibition of 17,20-lyase activity at a concentration of 50 µM. nih.gov The most significant inhibition of 17,20-lyase activity was observed with an isoxazole that had no substituent at the C-5 position of the heterocyclic ring. nih.gov It is noteworthy that some potent anti-prostate cancer agents with an isoxazole moiety, such as compound 2 , exhibited no inhibitory activity towards CYP17A1, indicating that other mechanisms contribute to their anticancer effects. nih.gov

The development of non-steroidal CYP17A1 inhibitors has also been an area of active research. nih.gov The optimal inhibitor would selectively target 17,20-lyase activity to minimize effects on glucocorticoid biosynthesis. researchgate.net

Direct experimental data on the modulation of CYP17A1 activity by This compound is not available in the reviewed literature.

Malonyl-CoA decarboxylase (MCD) is a key enzyme in the regulation of fatty acid metabolism. nih.govwikipedia.org It catalyzes the conversion of malonyl-CoA to acetyl-CoA and carbon dioxide. wikipedia.org Malonyl-CoA itself is an important signaling molecule that inhibits fatty acid oxidation and serves as a substrate for fatty acid synthesis. nih.gov Inhibition of MCD leads to an increase in cellular malonyl-CoA levels, which can suppress fatty acid oxidation and stimulate glucose oxidation. rndsystems.comnih.gov This makes MCD an attractive target for the treatment of conditions such as cardiac ischemia and cancer. wikipedia.orgnih.gov

A potent MCD inhibitor, CBM 301940, which features a dihydroisoxazole (B8533529) ring, has an IC50 of 23 nM. rndsystems.com Another small-molecule inhibitor of MCD, 5-{(Morpholine-4-carbonyl)-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-phenyl]-amino}-pentanoic acid methyl ester (MPA), has been shown to be cytotoxic to human breast cancer cells. nih.govproquest.com

While these findings demonstrate the potential for isoxazole and related five-membered heterocyclic structures to act as MCD inhibitors, there is no specific information in the reviewed literature regarding the inhibitory activity of This compound on Malonyl-CoA Decarboxylase.

Receptor Binding and Signaling Pathway Elucidation

Beyond enzyme modulation, isoxazole derivatives have been investigated for their ability to bind to and modulate the function of various cellular receptors, thereby influencing downstream signaling pathways.

The androgen receptor (AR) is a steroid hormone nuclear receptor that plays a critical role in the development and progression of prostate cancer. nih.govmdpi.com Antagonizing AR signaling is a cornerstone of prostate cancer therapy. mdpi.com

Several studies have explored isoxazole-containing compounds as AR antagonists. A high-throughput screening identified 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone (IMTPPE) as a novel small molecule that inhibits AR transcriptional activity and reduces AR protein levels in prostate cancer cells. nih.govpitt.edu

In a study of isoxazolyl steroids, three compounds, 24j , 32 , and 41a , were identified as moderate AR antagonists, reducing R1881-stimulated AR transcriptional activity to less than or equal to 50% at a 50 µM concentration. nih.gov The candidate compound, 24j , which is (17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol, was shown to suppress AR signaling and decrease AR protein levels in LNCaP and LAPC-4 prostate cancer cell lines. nih.govresearchgate.net The structure-activity relationship in this series suggested that isoxazoles with small polar substituents were more likely to exhibit AR antagonist activity. nih.gov

While these studies highlight the potential of the isoxazole scaffold in developing AR antagonists, there is no direct evidence in the reviewed literature to suggest that This compound itself perturbs androgen receptor signaling.

Interactive Data Tables

Table 1: Isoxazole Derivatives and their Biological Targets

| Compound/Derivative Class | Target Enzyme/Receptor | Observed Effect | IC50/Activity | Reference |

| Diarylisoxazoles | COX-1/COX-2 | Selective Inhibition | Varies by compound | nih.gov |

| Mofezolac | COX-1 | Preferential Inhibition | 0.0079 µM | nih.gov |

| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) | COX-1 | Weak, competitive inhibition | 19 µM | nih.gov |

| 4-benzylidene-3-methyl-1,2-isoxazol-5(4H)-one (MBO) | H+/K+-ATPase | Inhibition | 40.25 µmol Pi/mg prot/h | nih.gov |

| Isoxazolyl Steroids (general) | CYP17A1 | Moderate Inhibition | - | nih.gov |

| Isoxazolyl Steroid 24j | CYP17A1 (17,20-lyase) | Weak Inhibition | 11% inhibition at 50 µM | nih.gov |

| CBM 301940 (dihydroisoxazole) | Malonyl-CoA Decarboxylase (MCD) | Potent Inhibition | 23 nM | rndsystems.com |

| Isoxazolyl Steroid 24j | Androgen Receptor (AR) | Moderate Antagonism | ≤ 50% reduction in activity at 50 µM | nih.gov |

| Isoxazolyl Steroid 32 | Androgen Receptor (AR) | Moderate Antagonism | ≤ 50% reduction in activity at 50 µM | nih.gov |

| Isoxazolyl Steroid 41a | Androgen Receptor (AR) | Moderate Antagonism | ≤ 50% reduction in activity at 50 µM | nih.gov |

| 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone (IMTPPE) | Androgen Receptor (AR) | Inhibition of transcriptional activity and protein level | - | nih.govpitt.edu |

Exchange Proteins Directly Activated by cAMP (EPAC) Antagonism

Exchange proteins directly activated by cAMP (EPAC) have emerged as significant signaling molecules that mediate various cellular processes. Research into the antagonism of EPAC by isoxazole-containing compounds has identified promising candidates for therapeutic development. While direct studies on this compound are not available in the reviewed literature, extensive research on other isoxazole derivatives provides insight into the potential for this class of compounds to act as EPAC antagonists.

Structure-activity relationship (SAR) studies on a series of 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide analogues have led to the discovery of potent EPAC antagonists. nih.gov These studies have systematically explored modifications at various positions of the isoxazole and phenyl rings to optimize inhibitory activity. For instance, the initial high-throughput screening hit, ESI-09, served as a scaffold for the development of more active antagonists with low micromolar inhibitory activity. nih.govacs.orgutmb.edu

Key findings from these studies indicate that the isoxazole ring is a critical pharmacophore for EPAC antagonism. nih.govnih.gov Modifications at the 5-position of the isoxazole ring have been shown to influence potency. nih.gov For example, compounds with a tert-butyl or cyclohexyl group at this position have demonstrated significant inhibitory activity against EPAC. nih.gov Further optimization of the phenyl ring with various substituents has also been shown to enhance antagonist activity. nih.gov These findings suggest that the isoxazole moiety in compounds like this compound could potentially interact with the EPAC binding site, although experimental validation is required.

Table 1: EPAC Antagonistic Activity of Selected Isoxazole Derivatives

| Compound | Structure | EPAC1 IC₅₀ (µM) | EPAC2 IC₅₀ (µM) | Reference |

| ESI-09 (1) | 2-(5-(tert-butyl)isoxazol-3-yl)-2-oxo-N'-phenylacetohydrazonoyl cyanide | 3.7 | 1.3 | nih.gov |

| HJC0726 (22) | 2-(5-(tert-butyl)isoxazol-3-yl)-N'-(3,5-dichlorophenyl)-2-oxoacetohydrazonoyl cyanide | - | 1.1 | nih.gov |

| NY0123 (35) | 2-(5-(tert-butyl)isoxazol-3-yl)-2-oxo-N'-(3,4,5-trichlorophenyl)acetohydrazonoyl cyanide | - | 0.8 | nih.gov |

| NY0173 (47) | 2-(5-cyclohexylisoxazol-3-yl)-2-oxo-N'-(3,4,5-trichlorophenyl)acetohydrazonoyl cyanide | - | 0.7 | nih.gov |

Mechanistic Insights into Cellular Processes (in vitro Models)

While direct experimental data for this compound is not available in the surveyed literature, studies on structurally related isoxazole derivatives provide insights into their potential effects on cellular processes such as apoptosis, cell cycle, oxidative stress, and immune modulation.

Research on novel isoxazole-piperazine hybrids has demonstrated their ability to induce apoptosis in human liver cancer cells. researchgate.net Specifically, compounds 5m and 5o were shown to trigger apoptosis through the activation of the p53 protein. researchgate.net This suggests a potential mechanism of action involving the intrinsic apoptotic pathway. The activation of p53 can lead to the transcription of pro-apoptotic genes, ultimately resulting in programmed cell death.

The same isoxazole-piperazine hybrids, 5m and 5o , were also found to cause cell cycle arrest at different phases in liver cancer cells. researchgate.net This cell cycle perturbation was linked to the activation of p53, a key regulator of cell cycle checkpoints. researchgate.net Furthermore, these compounds were observed to inhibit the cell survival pathway through the hyperphosphorylation of Akt. researchgate.net This dual action of inducing apoptosis and arresting the cell cycle highlights the potential of isoxazole derivatives as anticancer agents.

In the context of cancer cells, certain isoxazole derivatives have been shown to induce oxidative stress. The isoxazole-piperazine hybrids 5m and 5o were demonstrated to cause an increase in reactive oxygen species (ROS) in both PTEN adequate (Huh7) and PTACEN deficient (Mahlavu) human liver cancer cells. researchgate.net This induction of oxidative stress is a potential mechanism contributing to their cytotoxic effects and ability to trigger apoptosis.

While specific data on TNFα production by this compound is absent from the reviewed literature, broader research on isoxazole derivatives suggests potential immunomodulatory activities. For instance, some novel 5-methylisoxazole (B1293550) derivatives have been synthesized and evaluated for their anti-inflammatory properties. jocpr.com Although the direct impact on TNFα was not specified, anti-inflammatory activity often involves the modulation of pro-inflammatory cytokines like TNFα. Further investigation is needed to determine if this compound shares these immunomodulatory effects.

Development of Molecular Probes for Elucidating Biological Pathways

Molecular probes are essential tools for studying complex biological processes. The isoxazole scaffold has been utilized in the development of such probes due to its chemical stability and the relative ease with which it can be functionalized. nih.gov These probes are often designed to interact with a specific biological target, allowing for its visualization and the study of its function within a cellular context.

A common strategy involves attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the isoxazole core. This allows for the detection and tracking of the probe and its target. For example, fluorescent probes incorporating an isoxazole moiety have been synthesized to study enzymatic activity. nih.gov The fluorescence properties of these probes can change upon binding to the target enzyme, providing a real-time readout of its activity.

The synthesis of these probes often involves multi-step chemical reactions, where the isoxazole ring is constructed and then further modified to introduce the desired functionality. The 1,3-dipolar cycloaddition reaction is a common method for synthesizing the 3,5-disubstituted isoxazole core of these probes. nih.gov

The design of isoxazole-based molecular probes requires a careful balance between maintaining the desired biological activity and incorporating the necessary reporter group without disrupting the interaction with the target. Computational modeling can aid in the design of these probes by predicting how the addition of a linker and a tag will affect the binding of the core isoxazole structure to its target.

| Probe Type | Core Structure | Application |

| Fluorescent Probe | Isoxazole with an attached fluorophore (e.g., anthracene) | Visualization of active forms of enzymes. nih.gov |

| Activity-Based Probe | Isoxazole with a reactive "warhead" | Selective labeling of catalytically active enzymes. nih.gov |

| Tagged Compound | Isoxazole with a recognition tag (e.g., biotin) | Affinity-based protein profiling and target identification. nih.gov |

Advanced Analytical Methodologies for Research Characterization and Quantification

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., 2D-NMR, High-Resolution Mass Spectrometry)

The unambiguous determination of the chemical structure of 2-(3-Methylisoxazol-5-yl)ethanol relies heavily on the application of high-resolution spectroscopic techniques. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights into the proton and carbon environments, two-dimensional (2D-NMR) techniques are indispensable for assembling the complete molecular architecture. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would allow for the definitive assignment of all proton and carbon signals, confirming the connectivity between the methyl group, the isoxazole (B147169) ring, and the ethanol (B145695) side chain.

High-Resolution Mass Spectrometry (HRMS) is another critical tool for structural elucidation. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the elemental composition of this compound, which has a molecular formula of C₆H₉NO₂ and a molecular weight of 127.14 g/mol . orientjchem.orgnih.gov Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by identifying characteristic losses of fragments from the parent molecule. For instance, a patent for a related isoxazole derivative, 1-[5-(3-chloro-phenyl)-isooxazol-3-yl]-ethanone, utilized high-resolution MS Q-TOF analysis to confirm the molecular formula with high accuracy. google.com

Interactive Data Table: Hypothetical Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

| ¹H-NMR | Chemical Shift (δ) | Signals corresponding to methyl, methylene, and isoxazole ring protons. |

| ¹³C-NMR | Chemical Shift (δ) | Resonances for all six carbon atoms in their unique chemical environments. |

| HRMS | m/z | A molecular ion peak corresponding to the exact mass of C₆H₉NO₂. |

Chromatographic Method Development for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC, SFC)

Chromatographic techniques are paramount for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is a versatile method for separating the target compound from impurities. The development of a robust HPLC method would involve the optimization of several parameters, including the choice of stationary phase (e.g., C18), mobile phase composition (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with potential pH modifiers), and detector wavelength. upr.edunih.gov A validated HPLC method would demonstrate linearity, accuracy, precision, and specificity for the analyte, ensuring reliable purity determination. upr.edu

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and semi-volatile compounds and can be a powerful tool for assessing the purity of this compound, especially for identifying volatile impurities. researchgate.netshimadzu.com A typical GC method would involve a capillary column with a suitable stationary phase, temperature programming, and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. researchgate.netnih.gov The development of such a method would focus on achieving good resolution between the main compound and any potential process-related impurities or residual solvents. shimadzu.comthermofisher.com

Supercritical Fluid Chromatography (SFC) presents a green alternative to normal and reversed-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. SFC can offer fast and efficient separations and is applicable to a wide range of compounds, including polar molecules like alcohols. Method development in SFC would involve optimizing parameters such as the co-solvent, pressure, and temperature to achieve the desired separation.

Interactive Data Table: Illustrative Chromatographic Method Parameters

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18, 5 µm | Acetonitrile/Water Gradient | UV-Vis | Purity Assessment |

| GC | Capillary (e.g., DB-5) | Helium | FID/MS | Impurity Profiling |

| SFC | Chiral or Achiral | CO₂/Methanol | UV-Vis | Enantiomeric or Achiral Purity |

Development of Novel Analytical Probes for Specific Research Applications

The isoxazole scaffold is a versatile building block in medicinal chemistry and has been incorporated into various functional molecules. bldpharm.com The inherent photoreactivity of the isoxazole ring has been harnessed to develop minimalist photo-crosslinkers for use as photo-affinity labeling (PAL) probes. bldpharm.com These probes can be used to validate binding sites and identify off-target interactions of drug candidates. While no specific analytical probes derived directly from this compound have been reported, its structure lends itself to modification for such purposes. The hydroxyl group of the ethanol moiety provides a convenient handle for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, which are essential for the detection and isolation of biomolecular targets. The development of such probes would enable detailed investigations into the biological interactions and mechanisms of action of isoxazole-containing compounds.

Future Research Directions and Unexplored Avenues for 2 3 Methylisoxazol 5 Yl Ethanol

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and chemical synthesis. nih.govnih.gov For 2-(3-Methylisoxazol-5-yl)ethanol, these computational tools offer several exciting avenues of exploration.

De Novo Design of Analogs: Generative AI models can design novel derivatives of this compound with optimized properties. nih.gov By learning from vast datasets of known bioactive molecules, these algorithms can propose new structures with potentially enhanced efficacy, better pharmacokinetic profiles, or reduced toxicity. nih.govnih.gov For instance, AI could be used to predict modifications to the isoxazole (B147169) core or the ethanol (B145695) side chain that would improve binding to a specific biological target.

Predictive Modeling: Machine learning models can be trained to predict various properties of new derivatives before they are synthesized. This includes predicting biological activity, physicochemical properties (like solubility and logP), and potential for bioactivation into reactive metabolites. nih.govnih.gov A deep neural model, for example, could assess the risk of the isoxazole ring in a novel analog of this compound undergoing metabolic activation that could lead to toxicity. nih.gov

Synthesis Route Optimization: AI can analyze the complex network of possible chemical reactions to identify the most efficient and feasible synthetic pathways for this compound and its derivatives. nih.gov This can lead to the discovery of non-intuitive routes that are more efficient or use more readily available starting materials.

| AI/ML Application | Potential Impact on this compound Research |

| Generative AI | Design of novel analogs with superior biological activity and drug-like properties. nih.gov |

| Predictive Modeling | Early-stage assessment of efficacy, pharmacokinetics, and toxicity to reduce late-stage failures. nih.govnih.gov |

| Synthesis Planning | Identification of optimal, cost-effective, and high-yield synthetic routes. nih.gov |

Exploration of Novel Reactivity Patterns and Synthetic Transformations

While the isoxazole ring is a staple in medicinal chemistry, there is still room to explore its reactivity, especially in the context of the specific substitution pattern of this compound.

Ring Transformations: The isoxazole ring can be considered a "masked" form of other functional groups. researchgate.net Under specific conditions, the ring can be cleaved to yield valuable difunctionalized compounds like β-hydroxy ketones or γ-amino alcohols. researchgate.netresearchgate.net Future research could focus on developing selective ring-opening strategies for this compound to access novel molecular scaffolds that are otherwise difficult to synthesize.

Late-Stage Functionalization: Developing methods to directly modify the isoxazole ring or the side chain of this compound in the final steps of a synthesis is highly desirable. This allows for the rapid creation of a library of analogs from a common intermediate. Research into C-H activation, for example, could enable the introduction of new substituents at various positions on the isoxazole ring.

Cycloaddition Reactions: The classic synthesis of isoxazoles involves a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. rsc.orgnih.gov Future work could explore novel variations of this reaction, perhaps using new catalysts or reaction conditions, to synthesize derivatives of this compound with high regioselectivity and stereoselectivity. nih.gov

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes. For this compound, future research will likely focus on developing more environmentally friendly and efficient synthetic methods.

One-Pot Methodologies: Combining multiple reaction steps into a single "one-pot" procedure avoids the need for isolating and purifying intermediates, saving time, solvents, and resources. researchgate.netnih.gov The development of a one-pot synthesis for this compound from simple, readily available starting materials would be a significant advancement.

Green Catalysis and Solvents: Research into replacing traditional metal catalysts with more benign and recyclable alternatives, such as organocatalysts or biocatalysts, is a key area of green chemistry. rsc.org Similarly, exploring the use of greener solvents like water or ionic liquids, or even performing reactions under solvent-free conditions, would enhance the sustainability of the synthesis. preprints.orgunifi.it

Energy-Efficient Synthesis: The use of alternative energy sources like ultrasound or microwave irradiation can often accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating. nih.govpreprints.org Applying these techniques to the synthesis of this compound could lead to more efficient and sustainable production. preprints.org

| Sustainability Approach | Application to this compound Synthesis |

| Atom Economy | Designing syntheses, such as cycloaddition reactions, where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.netrsc.org |

| Ultrasound Irradiation | Utilizing sonochemistry to potentially shorten reaction times, improve yields, and reduce the need for harsh conditions. nih.govpreprints.org |

| Metal-Free Catalysis | Employing metal-free catalytic systems to avoid contamination of the final product with toxic heavy metals and to align with green chemistry principles. rsc.org |

Deeper Mechanistic Understanding of Biological Interactions and Target Engagement

To fully exploit the therapeutic potential of this compound and its derivatives, a more profound understanding of how they interact with biological systems at a molecular level is necessary.

Target Identification and Validation: While derivatives of 5-methylisoxazole (B1293550) have been investigated for various biological activities, the specific targets of many of these compounds, including this compound, may not be fully elucidated. nih.govresearchgate.netresearchgate.net Future research using techniques like chemical proteomics and thermal shift assays can help identify the specific proteins that this compound binds to, thereby revealing its mechanism of action.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how structural modifications to this compound affect its biological activity is crucial for rational drug design. dntb.gov.uanih.gov This involves synthesizing a series of analogs and evaluating their activity to build a comprehensive SAR model. This can guide the design of more potent and selective compounds.

Elucidating Binding Modes: High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide detailed, atomic-level pictures of how a molecule binds to its protein target. Understanding the specific non-covalent interactions, such as hydrogen bonds and π-π stacking, that the isoxazole ring and its substituents make with the target protein is essential for designing next-generation inhibitors with improved affinity and selectivity. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.